[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone
Description
Properties
IUPAC Name |
[4-(4-aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-15-6-8-16(9-7-15)24(22,23)20-12-10-19(11-13-20)17(21)14-4-2-1-3-5-14/h1-9H,10-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIVLDCTMLJBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminophenylsulfonyl chloride with piperazine, followed by the introduction of a phenylmethanone group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
The compound [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmaceutical agent. This article delves into the diverse applications of this compound, focusing on its biological activities, mechanisms of action, and relevant case studies.
Key Properties
- Molecular Weight : Approximately 350 g/mol
- Solubility : Soluble in organic solvents; limited solubility in water
- Stability : Stable under standard laboratory conditions
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
Case Study: In Vitro Studies on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 | Inhibition of proliferation through G1 phase arrest |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity.
Case Study: Antimicrobial Efficacy Testing
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Neuropharmacological Effects
Exploratory studies have highlighted the potential neuropharmacological effects of this compound, particularly in modulating neurotransmitter systems. It may serve as a candidate for treating neurological disorders.
Case Study: Effects on Neurotransmitter Release
In animal models, administration of the compound resulted in increased levels of serotonin and dopamine, suggesting potential applications in mood disorders.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, showing efficacy in reducing inflammation markers in vitro and in vivo.
Case Study: In Vivo Inflammation Model
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | - |
| Compound Treatment | 45 |
Mechanism of Action
The mechanism by which [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Sulfonyl Group Modifications
- 4-[(4-Acetylpiperazin-1-yl)sulfonyl]aniline (CAS 717904-64-8): Replaces the phenylmethanone group with an acetylated piperazine. The compound shares the 4-aminophenyl sulfonyl moiety but lacks the aromatic ketone, which may diminish π-π stacking interactions in biological targets .
- [4-(3-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone: The aminophenyl group is substituted at the meta position instead of para. This positional isomerism could disrupt hydrogen bonding or steric interactions in receptor binding .
Aryl Methanone Modifications
- (4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (Compound 12): Substitutes the 4-aminophenyl sulfonyl group with a 4-hydroxyphenyl group and introduces a bromine atom on the phenylmethanone. The hydroxyl group increases polarity, enhancing aqueous solubility but reducing blood-brain barrier permeability compared to the amino group .
- [4-(4-Fluorobenzyl)piperazin-1-yl]-phenylmethanone derivatives: Fluorine substitution on the benzyl group enhances electronegativity, improving metabolic stability and ligand-receptor binding affinity. However, the absence of the sulfonyl group may reduce interactions with sulfhydryl-containing enzymes .
Physicochemical Properties
*Estimated based on analogous compounds .
Biological Activity
The compound [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a piperazine ring, which is known for its pharmacological versatility. The presence of a sulfonamide group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial in bacterial folate synthesis. This mechanism underlies their antibacterial properties.
- Anticancer Activity : Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting cell signaling pathways related to proliferation and survival. For instance, the compound's structural analogs have shown promising results against various cancer cell lines, including breast and lung cancers.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of sulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values for related compounds range significantly, indicating variable potency against different microbial strains.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 3.13 | Mycobacterium tuberculosis |
| Compound B | 1.56 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that certain sulfonamide derivatives exhibit significant cytotoxic effects on cancer cell lines. The following table summarizes findings from recent research:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | |
| A549 (lung cancer) | 10.0 | |
| HeLa (cervical cancer) | 8.0 |
Case Studies
- Antitubercular Activity : A study involving a series of piperazine derivatives showed that compounds with similar structural motifs exhibited potent activity against Mycobacterium tuberculosis H37Rv strain, with some derivatives achieving MIC values as low as 1.56 mg/mL .
- Antitumor Efficacy : A novel series of sulfonamide derivatives were tested against various cancer cell lines, revealing that modifications at specific positions on the phenyl ring significantly enhanced their anticancer activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [4-(4-Aminophenyl)sulfonylpiperazin-1-yl]-phenylmethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution followed by nitro group reduction. For example, 4-fluoronitrobenzene reacts with a piperazine derivative (e.g., 1-(phenylmethanone)piperazine) in acetonitrile with K₂CO₃ at 70°C. The nitro intermediate is reduced using SnCl₂ in HCl/ethanol . Optimization involves adjusting solvent polarity (e.g., DMF vs. acetonitrile), base strength, and temperature to improve yield and purity.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To verify aromatic proton environments and sulfonyl/piperazine linkages (e.g., peaks at δ 7.2–8.1 ppm for aromatic protons, δ 3.1–3.5 ppm for piperazine protons) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., deviations <0.3% indicate purity) .
- HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .
Q. What solvents and conditions are suitable for solubilizing this compound in biological assays?
- Methodological Answer : The compound is sparingly soluble in water. Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. For in vitro assays, confirm stability via UV-Vis spectroscopy (λmax ~260–280 nm) over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Methodological Answer : Synthesize analogs with substituents at the phenyl or piperazine moieties (e.g., bromo, methyl, trifluoromethyl). Test in vitro against target receptors/enzymes (e.g., kinase inhibition assays). Correlate electronic (Hammett σ) and steric parameters with IC₅₀ values. For example, bulky substituents (e.g., 3-(trifluoromethyl)phenyl) may enhance binding affinity .
Q. What computational strategies are effective for predicting binding modes of this compound with protein targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess stability of ligand-protein interactions. Key residues (e.g., catalytic lysine or aspartate) should form hydrogen bonds with the sulfonyl group .
Q. How can contradictory data on synthesis yields or biological activity be resolved?
- Methodological Answer :
- Reproducibility : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature control).
- Analytical Cross-Validation : Use orthogonal methods (e.g., LC-MS alongside NMR) to confirm compound identity.
- Biological Assays : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) .
Q. What crystallographic techniques are recommended for elucidating the 3D structure of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in ethanol/dichloromethane. Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (space group analysis, R-factor <5%). The sulfonyl and piperazine groups will show characteristic bond lengths (S–O ~1.43 Å, C–N ~1.47 Å) .
Q. How can researchers evaluate the compound’s potential toxicity in early-stage drug discovery?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
